1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol This compound is characterized by a pyridine ring substituted with two methyl groups, a keto group, and a carboxylic acid group
Mechanism of Action
Target of Action
It’s structurally similar to other pyridinecarboxylic acids, which are known to interact with various biological targets .
Mode of Action
It’s known that pyridinecarboxylic acids can interact with their targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
It’s known that pyridinecarboxylic acids can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
It’s known that pyridinecarboxylic acids generally have good bioavailability due to their favorable physicochemical properties .
Result of Action
It’s known that pyridinecarboxylic acids can have various effects depending on their specific targets .
Action Environment
It’s known that environmental factors such as ph and temperature can influence the action of pyridinecarboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-acetylpyridine with methylamine and formaldehyde, followed by oxidation to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl groups and carboxylic acid group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, hydroxylated compounds, and esterified products .
Scientific Research Applications
1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as anti-inflammatory and antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: This compound shares a similar structure but has only one methyl group instead of two.
Nudifloric acid: Another related compound with similar biological activities.
Uniqueness
1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its dual methyl substitution, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and efficacy in various applications compared to its analogs .
Biological Activity
1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 677762-39-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN O
- Molecular Weight : 167.16 g/mol
- SMILES : O=Cc1cc(C)c(=O)n(c1)C
- PubChem ID : 21885925
Antiproliferative Effects
Research has indicated that derivatives of pyridine compounds, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the structure lead to varying IC values, indicating potency against specific cancer types:
Compound | Cell Line | IC (µM) |
---|---|---|
1,5-Dimethyl-6-oxo derivative | MDA-MB-231 | 0.075 |
Other pyridine derivatives | HeLa | 0.058 |
Other pyridine derivatives | PC3 | 0.021 |
These findings suggest that structural modifications can enhance the compound's effectiveness against cancer cells by lowering the IC values significantly .
Enzyme Inhibition
The compound has been studied for its potential to inhibit key enzymes involved in inflammatory processes. It shows promise as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the biosynthesis of inflammatory mediators. Inhibition of these enzymes may provide therapeutic benefits in conditions like arthritis and cancer .
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:
- COX and LOX Inhibition : The compound inhibits COX enzymes (both COX-1 and COX-2), leading to decreased production of prostaglandins and leukotrienes, which are involved in inflammation and tumor progression .
- Cell Cycle Arrest : Studies indicate that certain derivatives may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation .
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptosis in cancer cells through various signaling pathways .
Study on Anticancer Properties
A study published in a peer-reviewed journal investigated the anticancer properties of 1,5-Dimethyl-6-oxo derivatives on various human cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) with an IC value as low as 0.075 µM. This indicates a strong potential for development as an anticancer agent .
Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound by assessing its effect on COX and LOX activity. The findings revealed that it effectively reduced enzyme activity, suggesting its potential application in treating inflammatory diseases .
Properties
IUPAC Name |
1,5-dimethyl-6-oxopyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(8(11)12)4-9(2)7(5)10/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHCSFDXIHKKOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677762-39-9 | |
Record name | 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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